gadolinium(III) perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

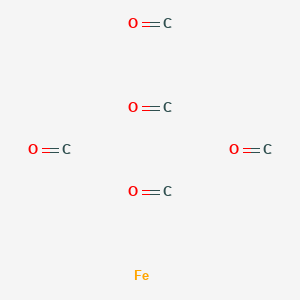

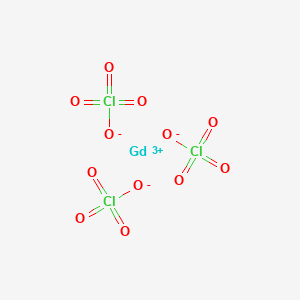

Gadolinium(III) perchlorate is an inorganic compound with the chemical formula Gd(ClO4)3 . It can form colorless Gd(ClO4)3·9H2O·4C4H8O2 complex crystals with 1,4-dioxane . It reacts with inositol, sodium acetate, and sodium hydroxide to obtain complexes containing giant molecular clusters {Gd140} .

Synthesis Analysis

Gadolinium(III) perchlorate can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C .Chemical Reactions Analysis

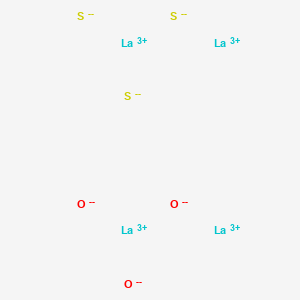

Gadolinium(III) perchlorate reacts with inositol, sodium acetate, and sodium hydroxide to obtain complexes containing giant molecular clusters {Gd140} . It also reacts with chromium(III) chloride and 2,2’-bipyridine at pH=5.1 to obtain GdCr(bipy)2(OH)2(H2O)64·2H2O .Physical And Chemical Properties Analysis

Gadolinium(III) perchlorate has a molar mass of 455.59 g·mol−1 . It forms colorless complex crystals with 1,4-dioxane . It is hygroscopic .Aplicaciones Científicas De Investigación

Medical Imaging

Gadolinium (Gd) is one of the rare-earth elements. The properties of its trivalent cation (Gd3+) make it suitable to serve as the central ion in chelates administered intravenously to patients as a contrast agent in magnetic resonance imaging . Such Gd-chelates have been used for more than thirty years .

X-ray Computed Tomography

Gadolinium (III) oxide (Gd2O3) can be applied to X-ray computed tomography . Gd3+ ions are paramagnetic and possess large magnetic moments .

Neutron Capture Therapy for Cancers

Gd2O3 can also be used in neutron capture therapy for cancers . The paramagnetic properties of Gd3+ ions and their large magnetic moments make them suitable for this application .

Environmental and Health Concerns

However, extensive use in magnetic resonance imaging has led to increased Gd levels in industrialized parts of the world, adding to natural occurrence and causing environmental and health concerns .

Nephrogenic Systemic Fibrosis

During the past decades, knowledge has increased about potential harmful effects of Gd-chelates in patients with severe renal dysfunction. In such patients, there is a risk for a potentially disabling and lethal disease, nephrogenic systemic fibrosis .

Gadolinium Retention in the Body

There has also been an increasing awareness of Gd-retention in the body , even in patients without renal dysfunction. The cumulative number of doses given, and the chemical structure of the chelate given, are factors of importance for retention in tissues .

Mecanismo De Acción

Target of Action

Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .

Mode of Action

Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .

Biochemical Pathways

A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .

Pharmacokinetics

It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .

Result of Action

Gadolinium has been shown to promote cell growth in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of gadolinium(III) perchlorate can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .

Safety and Hazards

Direcciones Futuras

One of the future directions in the research of gadolinium(III) compounds is the preparation of one-dimensional gadolinium(III) complexes based on α-glycine and β-alanine amino acids . Further studies are needed to investigate the effect of free gadolinium ion (Gd3+) for risk assessment on human health .

Propiedades

IUPAC Name |

gadolinium(3+);triperchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Gd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBHAIGYQVICOT-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GdO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?

A1: Gadolinium(III) perchlorate plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.

Q2: What structural information about the synthesized gadolinium(III) perchlorate complexes can be obtained from the study?

A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for gadolinium(III) perchlorate itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)